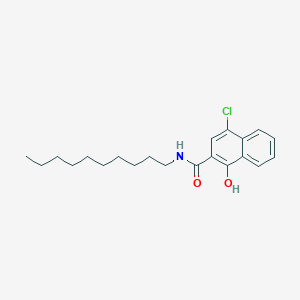![molecular formula C13H12N4O2 B14342604 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline CAS No. 106132-44-9](/img/structure/B14342604.png)
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is specifically known for its applications in dyeing processes and its potential use in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is subsequently coupled with aniline under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-[(E)-(2-Methyl-4-aminophenyl)diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial applications.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to potential antibacterial effects. The azo group can also undergo reduction in biological systems, forming reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but lacks the methyl group.
4-[(2-Nitrophenyl)diazenyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both the methyl and nitro groups, which influence its chemical reactivity and potential applications. The specific substitution pattern enhances its stability and makes it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
106132-44-9 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-9-8-12(17(18)19)6-7-13(9)16-15-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 |
InChI-Schlüssel |
HYIBUZDVSWTRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


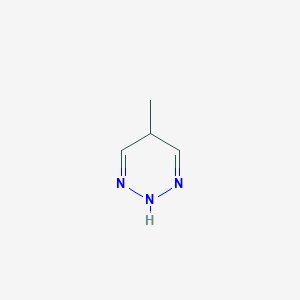
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

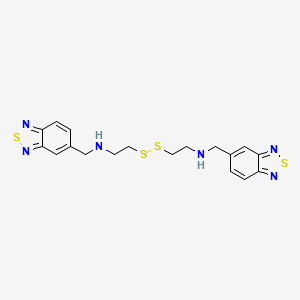

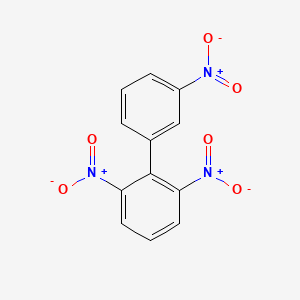
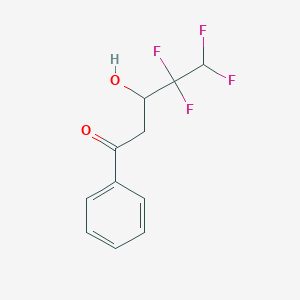

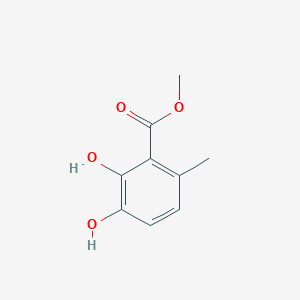
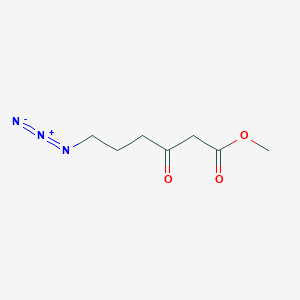

![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
